molecular formula C14H18N2O2 B12613972 N-(4-Acetylphenyl)piperidine-1-carboxamide CAS No. 651053-02-0

N-(4-Acetylphenyl)piperidine-1-carboxamide

Cat. No.: B12613972
CAS No.: 651053-02-0
M. Wt: 246.30 g/mol
InChI Key: ZFFVFJLSGSDSES-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C14H18N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide typically involves the reaction of 4-acetylphenylamine with piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, N-(4-Acetylphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industry, this compound is used in the development of new materials with specific properties. Its ability to form stable amide bonds makes it useful in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-N-methylpiperidine-1-carboxamide
  • N-(4-Acetylphenyl)-N-ethylpiperidine-1-carboxamide
  • N-(4-Acetylphenyl)-N-propylpiperidine-1-carboxamide

Comparison: N-(4-Acetylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring. This structural feature may confer distinct chemical and biological properties compared to its analogs. For example, the presence of the acetyl group may influence the compound’s reactivity and binding affinity to molecular targets .

Properties

CAS No.

651053-02-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(4-acetylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-11(17)12-5-7-13(8-6-12)15-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,18)

InChI Key

ZFFVFJLSGSDSES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2

Origin of Product

United States

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